Eicosa 5,11,14,17-tetraenoic acid
Description
Nomenclature and Classification
Eicosa 5,11,14,17-tetraenoic acid is systematically named (5Z,11Z,14Z,17Z)-icosa-5,11,14,17-tetraenoic acid according to IUPAC guidelines, reflecting its 20-carbon chain (eicosa-) and four double bonds (tetraenoic) at positions 5, 11, 14, and 17, all in the cis (Z) configuration. It is classified under the omega-3 (n-3) fatty acids due to the terminal double bond located three carbons from the methyl end.
Common synonyms include juniperonic acid , derived from its discovery in Juniperus species, and C20:4n-3,6,9,15 , denoting its chain length, unsaturation sites, and omega classification. Lipid Maps assigns it the identifier LMFA01030394 , while its PubChem CID is 5312543 . Structurally, it belongs to the ∆5-olefinic acid family, characterized by a double bond at the fifth carbon, a feature shared with sciadonic and taxoleic acids in gymnosperms.
Structural Characteristics and Isomerism
The molecular formula of this compound is C20H32O2 , with a molecular weight of 304.5 g/mol . Its structure features four cis double bonds, creating a bent conformation that influences membrane fluidity and biochemical interactions. The double bonds at positions 5, 11, 14, and 17 are conjugated in a non-methylene-interrupted pattern, a rarity among PUFAs.
Isomerism is a critical aspect of this compound:
- Positional isomers : The 8,11,14,17-tetraenoic acid isomer (omega-3) and 5,8,11,14-tetraenoic acid (arachidonic acid, omega-6) share the same formula but differ in double-bond placement.
- Geometric isomers : The all-Z configuration distinguishes juniperonic acid from theoretical trans variants, though no natural trans isomers have been reported.
A comparative analysis of ∆5-olefinic acids reveals that juniperonic acid is predominant in Cupressaceae, whereas sciadonic acid (5,11,14-20:3) dominates in Sciadopityaceae, highlighting phylogenetic specificity in PUFA distribution.
Historical Context and Discovery
This compound was first identified in 1982 during lipid analyses of Juniperus rigida seeds, where it constituted 12–15% of total fatty acids. Its discovery coincided with broader investigations into ∆5-olefinic acids in gymnosperms, which revealed taxon-specific PUFA profiles. The compound’s biosynthetic pathway was elucidated in 2010 , when chemists achieved its synthesis from eicosapentaenoic acid (EPA) via selective hydrogenation, confirming the Z configuration of all double bonds.
In 2017 , a landmark study demonstrated its role in plant signaling: juniperonic acid derivatives, including juniperoyl ethanolamide , were identified as endocannabinoid analogs in gymnosperms, suggesting ancient lipid signaling mechanisms predating animal cannabinoid receptors. This discovery expanded the compound’s relevance beyond structural biology into evolutionary biochemistry.
Properties
Molecular Formula |
C20H32O2 |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
icosa-5,11,14,17-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,15-16H,2,5,8,11-14,17-19H2,1H3,(H,21,22) |
InChI Key |
JDKIKEYFSJUYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCCC=CCCCC(=O)O |
Synonyms |
5,11,14,17-eicosatetraenoic acid 5c,11c,14c,17c-eicosatetraenoic acid |
Origin of Product |
United States |
Scientific Research Applications
Biological Significance
Eicosa 5,11,14,17-tetraenoic acid serves as a precursor for various bioactive lipid mediators including prostaglandins, thromboxanes, and leukotrienes. These molecules are crucial in inflammatory responses and other physiological processes.
Metabolism and Function
- Human Metabolite: this compound is involved in human metabolism and is known to influence various biological pathways.
- Inhibition of Enzymes: It acts as an inhibitor of carboxylesterases (EC 3.1.1.1), which play a role in lipid metabolism and drug metabolism .
Anti-inflammatory Properties
Research indicates that this compound has anti-inflammatory effects. It can modulate immune responses and reduce inflammation by influencing the production of cytokines and other inflammatory mediators.
- Case Study: In murine models of food allergies, administration of metabolites derived from this fatty acid has been shown to decrease allergic reactions by inhibiting mast cell degranulation without affecting allergen-specific IgE levels .
Cardiovascular Health
This compound may also contribute to cardiovascular health by influencing platelet function and reducing the risk of thrombosis.
- Mechanism: Human platelets metabolize this fatty acid into various eicosanoids that have protective roles against coronary heart disease .
Production and Genetic Engineering
Recent studies have explored the genetic modification of microorganisms to enhance the production of this compound.
- Mutant Strains: A study demonstrated that a genetically modified strain of fungi could produce significantly higher concentrations of this compound by over-expressing specific desaturase genes under controlled temperature conditions .
Ongoing research aims to further elucidate the mechanisms through which this compound exerts its effects on human health. Potential areas include:
- Clinical Trials: Investigating its efficacy in treating inflammatory diseases.
- Metabolic Pathways: Understanding how dietary sources influence its levels in the body.
- Genetic Engineering Advances: Exploring novel methods for producing this fatty acid using synthetic biology techniques.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional and Metabolic Differences
- Eicosa-5,11,14,17-tetraenoic acid: Acts as a precursor for oxidized metabolites like 17,18-dihydroxy-eicosa-5,8,11,14-tetraenoic acid (17,18-DiHETE), which regulates T-cell differentiation and immune responses .
- ARA: A key precursor for prostaglandins (e.g., PGE₂), leukotrienes (e.g., LTB₄), and hydroxyeicosatetraenoic acids (HETEs) via cyclooxygenase (COX) and lipoxygenase (LOX) pathways . Incorporated preferentially into phospholipids in testicular mitochondria, critical for membrane function .
- EPA: Generates anti-inflammatory metabolites like resolvins and protectins . Competes with ARA for enzymatic conversion, reducing pro-inflammatory eicosanoid production .
DGLA :
Oxidative Stability and Epoxidation
Eicosa-5,11,14,17-tetraenoic acid is less studied in epoxidation reactions compared to ARA and EPA. Fungal peroxygenases preferentially epoxidize ARA at Δ14,15 to form 14,15-epoxyeicosatrienoic acid (14,15-EET), whereas EPA is epoxidized at Δ17,18 to yield 17,18-epoxyeicosatetraenoic acid (17,18-EpETE) . The unique double bond arrangement of eicosa-5,11,14,17-tetraenoic acid may result in distinct epoxide metabolites, though this requires further investigation.
Preparation Methods
Key Reaction Steps
-
Starting Materials : 6,9,12-Pentadecatrienal-3,3,4,4-d₄ and 4-carboxybutyltriphenylphosphonium bromide.
-
Conditions : Sodium bis(trimethylsilyl)amide as a base in anhydrous tetrahydrofuran (THF) at −78°C.
-
Isomer Separation : Silver resin chromatography isolates the all-cis isomer from trans contaminants.
Table 1: Wittig Coupling Parameters and Outcomes
| Parameter | Details | Yield | Purity | Source |
|---|---|---|---|---|
| Base | NaHMDS | 74% | 95% | |
| Solvent | THF | — | — | |
| Chromatography Medium | AgNO₃-impregnated silica gel | — | 99% |
This method achieves regioselectivity but requires meticulous purification to eliminate geometric isomers.
Alkyne Coupling and Partial Hydrogenation
Multi-step alkyne coupling followed by controlled hydrogenation is a robust strategy for installing double bonds.
Synthesis of Ethyl Eicosa-5,8,11,14,17-Pentaynoate
Hydrogenation to Tetraenoic Acid
Table 2: Hydrogenation Efficiency Across Catalysts
| Catalyst | Solvent | Time | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| Lindlar | Diethyl ether | 15 min | 32% | High | |
| Rosenmund | Methanol | 5 min | 28% | Low |
Biotechnological Production via Desaturase Enzymes
Microbial systems offer sustainable routes for synthesizing polyunsaturated fatty acids.
Genetic Engineering
-
Host Organism : Yarrowia lipolytica engineered with ω-3 desaturases.
-
Productivity : 12–18 mg/L in optimized media.
Table 3: Biotechnological vs. Chemical Synthesis
| Metric | Biotechnological | Chemical |
|---|---|---|
| Scalability | High | Moderate |
| Stereoselectivity | Excellent | Variable |
| Cost | $$$ | $$ |
Epoxidation and Hydrolysis
Epoxide intermediates serve as precursors for diol formation, which can be dehydrated to regenerate double bonds.
Epoxidation of Eicosapentaenoic Acid (EPA)
Acid-Catalyzed Hydrolysis
-
Conditions : H₂SO₄ in tetrahydrofuran/water (1:1).
Isotopic Labeling for Metabolic Studies
Deuterated analogs enable tracing metabolic pathways.
Deuterium Incorporation
Comparative Analysis of Methods
Table 4: Method-Specific Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Wittig Coupling | High regiocontrol | Laborious isomer separation |
| Alkyne Hydrogenation | Modular backbone assembly | Risk of over-reduction |
| Biotechnological | Eco-friendly, scalable | Lower yields in initial phases |
| Epoxidation | Functional group diversification | Multi-step complexity |
Industrial-Scale Considerations
Cost-Benefit of Catalytic Systems
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural confirmation of Eicosa-5,11,14,17-tetraenoic acid?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used for identification, as demonstrated in the analysis of methyl esters of related fatty acids (e.g., Methyl (Z)-5,11,14,17-eicosatetraenoate) in propylene glycol extracts . Nuclear magnetic resonance (NMR) spectroscopy complements this by resolving double-bond positions and cis/trans configurations. The compound’s isomeric SMILES and InChIKey (provided in ) are critical for database matching .
Q. How is Eicosa-5,11,14,17-tetraenoic acid biosynthesized in marine organisms?
- Methodology : Biosynthetic pathways in Hemicentrotus pulcherrimus (sea urchin) involve elongation and desaturation of C16/C18 monounsaturated fatty acids (MUFAs). Key enzymes include Δ5-desaturases and elongases, which introduce double bonds at specific positions (e.g., Δ5,11,14,17). These pathways are mapped using isotope-labeled precursors and enzyme inhibition assays .
Q. What is the biological significance of its omega classification (n-3 vs. n-6)?
- Methodology : The omega classification is determined by the position of the first double bond relative to the methyl terminus. While structurally similar to omega-6 fatty acids (e.g., arachidonic acid), Eicosa-5,11,14,17-tetraenoic acid is classified as n-3 due to the Δ17 double bond, which aligns with biosynthetic pathways in marine organisms . Discrepancies in classification (e.g., vs. 3) require verification via lipidomic profiling and phylogenetic analysis of biosynthetic enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
